3-(氨基磺酰基)苯甲硫酰胺

描述

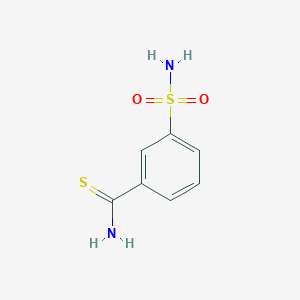

The compound 3-(Aminosulfonyl)benzenecarbothioamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss 3-(Aminosulfonyl)benzenecarbothioamide, they do provide insights into the chemical properties and biological activities of closely related sulfonamide compounds.

Synthesis Analysis

The synthesis of sulfonamide derivatives is of significant interest due to their pharmacological properties. The first paper describes the synthesis of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which exhibit Class III antiarrhythmic activity . Although this does not directly pertain to the synthesis of 3-(Aminosulfonyl)benzenecarbothioamide, it suggests that similar synthetic strategies could be employed for its synthesis. The second paper discusses a copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates, which could be a relevant method for introducing the sulfonyl group into the benzene ring of 3-(Aminosulfonyl)benzenecarbothioamide .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The third paper reports on benzenesulfonamides incorporating flexible triazole moieties and provides insights into how the introduction of different linkers can affect the molecular flexibility and, consequently, the biological activity of these compounds . This information could be extrapolated to understand the structural requirements for the activity of 3-(Aminosulfonyl)benzenecarbothioamide.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions of 3-(Aminosulfonyl)benzenecarbothioamide, but they do highlight the reactivity of sulfonamide derivatives. For instance, the copper-catalyzed aminosulfonylation mentioned in the second paper is a chemical reaction that could potentially be applied to the synthesis or modification of 3-(Aminosulfonyl)benzenecarbothioamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The first paper indicates that the synthesized sulfonamides have good oral bioavailability and a favorable hemodynamic profile . The third paper suggests that the incorporation of flexible linkers into the sulfonamide structure can lead to potent inhibition of certain enzymes, which is indicative of the importance of molecular flexibility on the physical properties and biological activity . These findings could be relevant when considering the properties of 3-(Aminosulfonyl)benzenecarbothioamide.

科学研究应用

钯催化的氨基磺酰化过程

钯催化的氨基磺酰化过程用于一锅三组分砜合成。该过程将芳基、杂芳基和烯基碘化物与磺酰基单元和亲电偶联片段相结合,其中磺酰基单元以氨基磺酰胺的形式递送 (Richards-Taylor、Blakemore 和 Willis,2014 年)。

N-自由基引发的氨基磺酰化

报道了通过插入二氧化硫对未活化的 C(sp3)-H 键进行 N-自由基引发的氨基磺酰化。这种方法在可见光下使用 O-芳基肟和 DABCO·(SO2)2,导致生成多种 1,2-噻嗪 1,1-二氧化物 (Li、Mao 和 Wu,2017 年)。

新化合物的合成和抗氧化活性

由醛硫代半氨基甲腙和苯磺酰氯合成的新的磺酰胺类药物显示出作为抗癌剂的潜力。分子对接研究用于分析与人乳腺癌细胞的结合能和相互作用 (Mohamed 等人,2022 年)。

铜催化的氨基磺酰化

已经开发了 O-均烯丙基苯并咪唑盐与亚磺酸钠的铜催化的氨基磺酰化,合成了潜在的生物活性 1,3-恶嗪。这种方法的特点是催化剂便宜、砜试剂稳定、操作简单 (Dong 等人,2021 年)。

带 3 蛋白的亲和层析

使用各种抑制剂配体和间隔臂对带 3 蛋白进行亲和层析。这个过程有效地分离出纯的带 3 蛋白,这对于理解红细胞膜功能至关重要 (Pimplikar 和 Reithmeier,1986 年)。

磺酰脲类除草剂的径流研究

评估了不同耕作制度下磺酰脲类除草剂的径流潜力。这项研究对于了解这些化合物对环境的影响非常重要 (Afyuni、Wagger 和 Leidy,1997 年)。

安全和危害

The safety data sheet for a similar compound, Thiobenzamide, indicates that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves/protective clothing/eye protection/face protection .

属性

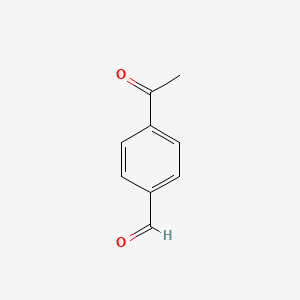

IUPAC Name |

3-sulfamoylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S2/c8-7(12)5-2-1-3-6(4-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREQQHVRMDVJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408859 | |

| Record name | 3-(aminosulfonyl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminosulfonyl)benzenecarbothioamide | |

CAS RN |

56542-68-8 | |

| Record name | 3-(Aminosulfonyl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56542-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 221613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056542688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221613 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(aminosulfonyl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)

![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)

![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)